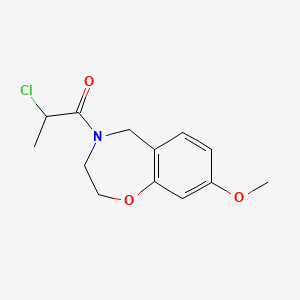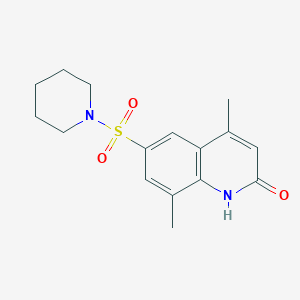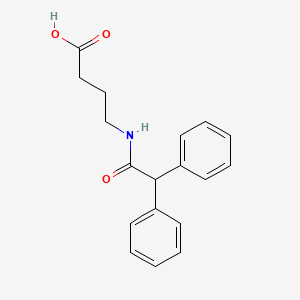
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these is typically an amine group, which is present in this compound. The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a type of cyclic ether .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) attached to an amine (-NH-) and a benzene ring. The benzene ring carries a trifluoromethoxy (-OCF3) group. The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis
As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include reactions at the sulfonyl group or at the amine group. The tetrahydro-2H-pyran-4-yl group might also participate in reactions, particularly if conditions cause it to open into a straight-chain form .Scientific Research Applications
Synthesis and Characterization
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been synthesized and characterized for various scientific applications. A study by Küçükgüzel et al. (2013) detailed the synthesis of a series of novel benzenesulfonamides, which were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their findings showed potential therapeutic applications for these compounds (Küçükgüzel et al., 2013).
Antibacterial and Antifungal Activities
S. Y. Hassan (2013) conducted research on new pyrazoline and pyrazole derivatives containing benzenesulfonamide, exploring their antimicrobial properties. This study highlighted the potential of these compounds in combating bacterial and fungal infections (Hassan, 2013).
Transfer Hydrogenation Applications
A. Ruff et al. (2016) studied benzenesulfonamide derivatives in the context of transfer hydrogenation of ketones. Their research contributes to understanding how these compounds can be used in catalytic processes, which has significant implications for industrial and synthetic chemistry (Ruff et al., 2016).
Potential in Pain Management Research
Research by M. M. Lobo et al. (2015) demonstrated the synthesis of benzenesulfonamide derivatives and their evaluation in a pathological pain model in mice. This study suggests that these compounds could have applications in pain management (Lobo et al., 2015).
Exploration in Herbicidal Activities
J. Eussen et al. (1990) investigated N-(2-pyrazolin-1-ylformyl) benzenesulfonamides for their herbicidal properties. This research contributes to the development of new agrochemicals and provides insights into the potential agricultural applications of these compounds (Eussen et al., 1990).
Chemical Genetics in Plant Biology
A study by Keimei Oh et al. (2017) explored small molecules with ethylene-like biological activity in Arabidopsis, a model organism in plant biology. This research, involving benzenesulfonamide derivatives, provides a new perspective on the role of such compounds in plant biology and their potential applications in agriculture (Oh et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4S2/c15-14(16,17)22-11-1-3-13(4-2-11)24(19,20)18-7-10-23-12-5-8-21-9-6-12/h1-4,12,18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDJBQRGOGZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2633710.png)
![methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2633712.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2633713.png)

![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B2633716.png)

![ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2633718.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2633723.png)
![3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2633724.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/no-structure.png)

![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2633729.png)
![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)